
Moroxydine
Übersicht
Beschreibung
Moroxydine is an antiviral drug that was originally developed in the 1950s as a treatment for influenzaStructurally, this compound is a heterocyclic biguanidine .
Vorbereitungsmethoden
Moroxydin kann durch eine Reihe chemischer Reaktionen synthetisiert werden, die die Bildung einer Biguanidstruktur beinhalten. Der Syntheseweg umfasst typischerweise die Reaktion von Morpholin mit Cyanamid, gefolgt von der Zugabe von Guanidin, um das Endprodukt zu bilden. Industrielle Produktionsverfahren können die Optimierung von Reaktionsbedingungen wie Temperatur, Druck und die Verwendung von Katalysatoren umfassen, um die Ausbeute und Reinheit zu erhöhen .
Analyse Chemischer Reaktionen
Moroxydin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Moroxydin kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.
Reduktion: Es kann auch Reduktionsreaktionen unterliegen, obwohl diese weniger häufig sind.
Substitution: Moroxydin kann an Substitutionsreaktionen teilnehmen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird. Häufige Reagenzien und Bedingungen, die bei diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren.
Wissenschaftliche Forschungsanwendungen
Introduction to Moroxydine
This compound is an antiviral compound that has been studied since its introduction in the late 1950s. Originally developed for the treatment of influenza, it has since shown efficacy against a variety of viral infections, including those caused by both DNA and RNA viruses. This article explores the diverse applications of this compound, drawing on scientific research and case studies to highlight its therapeutic potential.
Influenza Treatment
This compound was initially recognized for its effectiveness against influenza viruses. A significant study indicated that this compound chemoprophylaxis resulted in a lower attack rate of influenza compared to vaccination, with an attack rate of 3.9% among subjects who received this compound . The compound’s virustatic properties help prevent viral replication, making it a valuable option during flu outbreaks.
Herpes Simplex Virus
The compound has demonstrated efficacy in treating herpes simplex virus infections. Clinical trials showed that this compound reduced healing time in cases of primary herpetic gingivostomatitis and recurrent herpes labialis . In one notable study involving 58 patients, treatment with this compound significantly shortened the duration of symptoms and reduced relapse rates .
Other Viral Infections
This compound has been tested against various viral pathogens beyond influenza and herpes. Research indicates that it can inhibit replication in infections caused by viruses such as adenovirus and other respiratory viruses . A clinical trial noted its protective effects on virus-infected cells, demonstrating a significant reduction in gene expression related to viral replication .
Dermatological Conditions
The compound has also been applied in dermatology, particularly for skin diseases of viral origin, such as herpes zoster and pityriasis rosea. Studies reported that this compound treatment led to rapid clearing of lesions and reduced recovery time compared to control treatments .
Ophthalmic Applications
This compound has been used topically to treat viral keratoconjunctivitis with promising results. In a study involving 120 patients, early application of this compound significantly improved healing outcomes and reduced complications . The compound's effectiveness in ocular conditions highlights its versatility as an antiviral agent.
Table: Summary of Key Case Studies on this compound Applications
Study | Viral Infection | Findings | Dosage |
---|---|---|---|
Rivoire et al., 1967 | Influenza | Lower attack rate with this compound compared to vaccination | 2000 mg/day |
Ayih et al., 1968 | Herpes Simplex | Reduced healing time and milder relapses | 800 mg/day |
Galabov & Vilagines, 1970-1971 | Herpes Zoster | Pain reduction and faster recovery | Variable dosages |
Haneke et al., 1972-1976 | Pityriasis Rosea | Shortened therapy period by 50% | 400 mg three times daily |
Wirkmechanismus
The mechanism of action of moroxydine involves its interaction with viral components, inhibiting their replication and spread. It targets specific viral enzymes and proteins, disrupting their function and preventing the virus from multiplying. The exact molecular pathways involved are still under investigation, but it is known to interfere with the viral replication process .
Vergleich Mit ähnlichen Verbindungen
Moroxydin ähnelt anderen Biguanidverbindungen wie Picloxydin und Chlorhexidin. Es ist einzigartig in seinen antiviralen Eigenschaften, während Picloxydin und Chlorhexidin in erster Linie antibakterielle Mittel sind. Diese Verbindungen teilen eine ähnliche Biguanidstruktur, unterscheiden sich aber in ihren spezifischen Anwendungen und Wirkmechanismen .
Ähnliche Verbindungen
- Picloxydin
- Chlorhexidin
- Metformin (obwohl es hauptsächlich als Antidiabetikum eingesetzt wird, weist es strukturelle Ähnlichkeiten mit Biguaniden auf)
Moroxydin zeichnet sich durch seine breitbandantivirale Aktivität aus, was es zu einer wertvollen Verbindung im Kampf gegen Virusinfektionen macht.
Biologische Aktivität
Moroxydine, a biguanide derivative, has been studied for its antiviral properties, particularly against various viral infections. This article provides a comprehensive overview of its biological activity, including data tables and relevant research findings.
Overview of this compound
This compound hydrochloride was initially developed as an antiviral agent, primarily targeting respiratory viruses. Its mechanism of action involves interference with viral replication and modulation of host immune responses. Despite its potential, this compound has not been widely adopted in clinical settings due to variable efficacy and the emergence of more effective antiviral agents.
1. Efficacy Against Viruses
Research indicates that this compound exhibits varying degrees of antiviral activity against different viruses:
- Grass Carp Reovirus (GCRV) : this compound has shown the ability to inhibit GCRV replication in vitro, suggesting potential applications in aquaculture .
- Herpes Simplex Virus (HSV) : Studies have demonstrated that this compound does not exhibit significant antiviral activity against HSV-1 and HSV-2 strains. In contrast, certain derivatives of this compound have shown improved activity against these viruses .
2. Comparative Studies
A comparative study evaluated the antiviral activities of this compound against other compounds. The results indicated that while this compound had some efficacy, newer derivatives or analogs displayed superior activity:
Compound | Curative Activity (%) | Protective Activity (%) | Inactivation Activity (%) | EC50 (μg/mL) |
---|---|---|---|---|
This compound | 36.7 ± 2.7 | 31.4 ± 2.0 | 57.2 ± 1.8 | 450 ± 3 |
Ningnanmycin | 49.1 ± 2.4 | 50.7 ± 4.1 | 82.3 ± 6.4 | 72 ± 6 |
C35 | 53.3 ± 2.5 | 56.9 ± 1.5 | 85.8 ± 4.4 | - |
This table illustrates that while this compound has some antiviral properties, newer compounds demonstrate enhanced effectiveness against viral infections .
The antiviral mechanism of this compound is not fully elucidated; however, it is believed to involve:
- Inhibition of Viral Replication : this compound interferes with the viral lifecycle by inhibiting nucleic acid synthesis.
- Immunomodulatory Effects : It may enhance host immune responses, aiding in the clearance of viral infections.
Case Study: GCRV Inhibition
A study investigated the effects of this compound on GCRV in grass carp cells. Results showed that this compound significantly reduced viral load and apoptosis in infected cells, indicating its potential as an antiviral agent in aquaculture settings .
Case Study: HSV Activity
In a comparative analysis, this compound was tested alongside its derivatives against HSV-1 and HSV-2 in Vero cells. The study concluded that while this compound itself did not exhibit significant antiviral effects, its derivatives showed promising results with lower IC50 values compared to this compound .
Eigenschaften
CAS-Nummer |
3731-59-7 |
---|---|
Molekularformel |
C6H13N5O |
Molekulargewicht |
171.20 g/mol |
IUPAC-Name |
N'-carbamimidoylmorpholine-4-carboximidamide |
InChI |
InChI=1S/C6H13N5O/c7-5(8)10-6(9)11-1-3-12-4-2-11/h1-4H2,(H5,7,8,9,10) |
InChI-Schlüssel |
KJHOZAZQWVKILO-UHFFFAOYSA-N |
SMILES |
C1COCCN1C(=N)N=C(N)N |
Isomerische SMILES |
C1COCCN1/C(=N/C(=N)N)/N |
Kanonische SMILES |
C1COCCN1C(=NC(=N)N)N |
Aussehen |
Solid powder |
Key on ui other cas no. |
3731-59-7 |
Piktogramme |
Irritant |
Reinheit |
>98% |
Verwandte CAS-Nummern |
3160-91-6 (mono-hydrochloride) 7420-18-0 (unspecified hydrochloride) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
4-morpholinocarboximidoylguanidine Flumidine Influmine moroxidine moroxydine moroxydine monohydrochloride N-amidino-4-morpholinecarboxamidine Vironil Virustat |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.